molecular formula C12H19BrSZn B14888267 (3-Octylthiophen-2-yl)Zinc bromide

(3-Octylthiophen-2-yl)Zinc bromide

Cat. No.: B14888267
M. Wt: 340.6 g/mol
InChI Key: PJVVDRLQSAQKJY-UHFFFAOYSA-M
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Description

(3-Octylthiophen-2-yl)Zinc bromide is an organozinc compound that features a thiophene ring substituted with an octyl group at the 3-position and a zinc bromide moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Octylthiophen-2-yl)Zinc bromide can be synthesized through the reaction of 3-octylthiophene with a zinc reagent. One common method involves the use of zinc bromide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(3-Octylthiophen-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds . It can also participate in other types of substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .

Major Products

The major products formed from reactions involving this compound are typically biaryl or diaryl compounds, depending on the nature of the halide reactant. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which (3-Octylthiophen-2-yl)Zinc bromide exerts its effects in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (3-Octylthiophen-2-yl)Zinc chloride
  • (3-Octylthiophen-2-yl)Zinc iodide
  • (3-Octylthiophen-2-yl)Zinc fluoride

Uniqueness

(3-Octylthiophen-2-yl)Zinc bromide is unique due to its specific reactivity and stability compared to other organozinc compounds. The presence of the bromide ion can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C12H19BrSZn

Molecular Weight

340.6 g/mol

IUPAC Name

bromozinc(1+);3-octyl-2H-thiophen-2-ide

InChI

InChI=1S/C12H19S.BrH.Zn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PJVVDRLQSAQKJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=[C-]SC=C1.[Zn+]Br

Origin of Product

United States

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